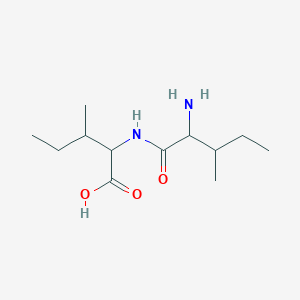
Arachidic acid oleoyl ester crystalline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidic acid oleoyl ester crystalline is a compound formed by the esterification of arachidic acid and oleic acid. It is a long-chain fatty acid ester with significant applications in various fields due to its unique chemical and physical properties. This compound is known for its crystalline structure, which contributes to its stability and functionality in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arachidic acid oleoyl ester crystalline typically involves the esterification reaction between arachidic acid and oleic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain the crystalline form.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the esterification reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as fractional distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Arachidic acid oleoyl ester crystalline can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the ester into corresponding alcohols.
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield arachidic acid and oleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Reduction: Corresponding alcohols.
Hydrolysis: Arachidic acid and oleic acid.
Applications De Recherche Scientifique
Arachidic acid oleoyl ester crystalline has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of arachidic acid oleoyl ester crystalline involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by lipases to release arachidic acid and oleic acid, which can then participate in various metabolic pathways. These fatty acids can modulate membrane fluidity and influence signaling pathways, thereby affecting cellular functions.
Similar Compounds:
- Lauric acid arachidyl ester
- Stearic acid stearyl ester
- Arachidic acid arachidyl ester
Comparison: this compound is unique due to its specific combination of arachidic acid and oleic acid, which imparts distinct physical and chemical properties. Compared to other similar compounds, it has a higher degree of unsaturation due to the presence of oleic acid, which can influence its reactivity and applications. Additionally, its crystalline structure provides enhanced stability, making it suitable for various industrial and research applications.
Propriétés
Formule moléculaire |
C38H74O2 |
|---|---|
Poids moléculaire |
563.0 g/mol |
Nom IUPAC |
[(E)-octadec-9-enyl] icosanoate |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-37H2,1-2H3/b20-18+ |
Clé InChI |
HWRYIWKGLJIMLG-CZIZESTLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)


![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
